3-(Bromomethyl)-4-chloroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloroquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2 |
InChI Key |
LHDDIIFNDVENBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)CBr)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 3 Bromomethyl 4 Chloroquinoline
Reactions Involving the Bromomethyl Group at C-3
The bromomethyl group at the C-3 position of 3-(bromomethyl)-4-chloroquinoline is a key site for a variety of chemical transformations. Its reactivity is primarily centered around nucleophilic substitution and carbon-carbon bond-forming reactions.
Nucleophilic Substitution Reactions (SN2-type transformations)
The bromine atom in the bromomethyl group is a good leaving group, making the benzylic carbon susceptible to attack by nucleophiles through an SN2 mechanism. This allows for the introduction of a wide range of functional groups at this position.
The reaction of this compound with oxygen-containing nucleophiles, such as alcohols and carboxylates, leads to the formation of ethers and esters, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, enhancing its reactivity. The Williamson ether synthesis is a classic example of this type of transformation. chadsprep.comyoutube.com A general scheme for these reactions involves the backside attack of the oxygen nucleophile on the carbon bearing the bromine atom, resulting in the displacement of the bromide ion and the formation of a new carbon-oxygen bond. youtube.com
The synthesis of esters can be achieved by reacting this compound with a carboxylic acid in the presence of a non-nucleophilic base. researchgate.netnih.govorganic-chemistry.org The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as the nucleophile.
Table 1: Examples of Reactions with Oxygen Nucleophiles
| Nucleophile | Product Type | General Reaction Conditions |
| Alcohol (R-OH) | Ether | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |
| Carboxylic Acid (R-COOH) | Ester | Base (e.g., Triethylamine, DBU), Solvent (e.g., CH2Cl2, Acetonitrile) |
This table provides a generalized overview. Specific conditions can vary based on the substrate and nucleophile.
Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, readily react with this compound to yield the corresponding primary, secondary, and tertiary amines. openstax.orglibretexts.org These reactions often produce a mixture of products due to the potential for over-alkylation of the newly formed amine. libretexts.org To achieve selective mono-alkylation, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as the nitrogen nucleophile, can be employed. openstax.org
The reaction with ammonia provides a direct route to 3-(aminomethyl)-4-chloroquinoline. openstax.org Similarly, amides can be synthesized through the reaction with an appropriate amide anion or by a two-step process involving initial conversion to an amine followed by acylation. nih.govlibretexts.orgnih.govyoutube.com Furthermore, the reactivity of the bromomethyl group can be harnessed for the construction of new heterocyclic rings through intramolecular or intermolecular cyclization reactions with suitable nitrogen-containing functional groups. nih.govmdpi.com
Table 2: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Product Type | General Reaction Conditions |
| Ammonia (NH3) | Primary Amine | Solvent (e.g., Ethanol, THF) |
| Primary Amine (R-NH2) | Secondary Amine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) |
| Secondary Amine (R2NH) | Tertiary Amine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) |
| Phthalimide anion | Primary Amine (via Gabriel synthesis) | Base (e.g., K2CO3), followed by hydrolysis or hydrazinolysis |
| Amide anion | Amide | Strong base (e.g., NaH), Solvent (e.g., DMF) |
This table provides a generalized overview. Specific conditions can vary based on the substrate and nucleophile.
Sulfur-based nucleophiles, particularly thiols, are highly effective in displacing the bromide from this compound to form thioethers (sulfides). beilstein-journals.orgrsc.orgresearchgate.netacsgcipr.org These reactions typically proceed under mild conditions, often in the presence of a weak base to generate the more nucleophilic thiolate anion. nih.govmsu.edu The high nucleophilicity of sulfur makes these reactions efficient and high-yielding. msu.edu
The general procedure involves treating the quinoline (B57606) derivative with a thiol in a suitable solvent and a base such as sodium ethoxide or potassium carbonate. mdpi.com This method is versatile and accommodates a wide range of thiols, allowing for the synthesis of a diverse library of thioether derivatives. beilstein-journals.org
Table 3: Examples of Reactions with Sulfur Nucleophiles
| Nucleophile | Product Type | General Reaction Conditions |
| Thiol (R-SH) | Thioether | Base (e.g., NaOEt, K2CO3), Solvent (e.g., Ethanol, DMF) |
This table provides a generalized overview. Specific conditions can vary based on the substrate and nucleophile.
Carbon-Carbon Bond Forming Reactions at the Bromomethyl Position
The formation of new carbon-carbon bonds at the bromomethyl position is a powerful tool for elaborating the quinoline scaffold. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com While typically employed for coupling aryl or vinyl halides with organoboron compounds, modifications of this reaction can be applied to benzylic halides like this compound. nih.govresearchgate.netnih.govuwindsor.canih.gov
In this context, the reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the bromomethyl group to a palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com This methodology allows for the introduction of various alkyl, alkenyl, and aryl groups at the C-3 methyl position.
Table 4: Key Components of Suzuki-Miyaura Coupling
| Component | Role | Examples |
| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh3)4, PdCl2(dppf) |
| Organoboron Reagent | Source of the new carbon group | Arylboronic acids, Alkylboronic esters |
| Base | Activates the organoboron reagent | K2CO3, Cs2CO3, NaOEt |
| Solvent | Reaction medium | Toluene, Dioxane, DMF |
This table outlines the general components. Specific reagents and conditions depend on the specific substrates being coupled.
Horner-Wadsworth-Emmons (HWE) Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For this compound to participate in an HWE reaction, it must first be converted into the corresponding phosphonate ester. This is typically achieved through a Michaelis-Arbuzov reaction, where the bromomethyl group is displaced by a trialkyl phosphite, such as triethyl phosphite, to yield diethyl (4-chloroquinolin-3-yl)methylphosphonate. researchgate.net
Once the phosphonate ester is formed, it can be deprotonated with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate the stabilized phosphonate carbanion. This carbanion is a potent nucleophile that readily reacts with a variety of aldehydes and ketones. The subsequent elimination of a water-soluble phosphate (B84403) salt drives the reaction to completion and simplifies product purification. wikipedia.org This two-step sequence allows for the extension of the carbon chain at the C-3 position and the introduction of a vinyl group, which can serve as a handle for further functionalization. The HWE reaction is known for its broad substrate scope and tolerance of various functional groups. researchgate.net
Table 1: Representative Horner-Wadsworth-Emmons Reaction
| Step | Reactants | Reagents | Product | Notes |
| 1. Phosphonate Synthesis | This compound, Triethyl phosphite | Heat (neat) | Diethyl (4-chloroquinolin-3-yl)methylphosphonate | Michaelis-Arbuzov reaction. |
| 2. HWE Olefination | Diethyl (4-chloroquinolin-3-yl)methylphosphonate, Aldehyde (R-CHO) | Base (e.g., NaH) in an aprotic solvent (e.g., THF) | (E)-1-(4-chloroquinolin-3-yl)-2-R-ethene | Predominantly forms the (E)-alkene. |
Alkylation and Related Coupling Reactions
The bromomethyl group at the C-3 position of this compound is a reactive electrophilic site, analogous to a benzylic bromide. As such, it is an excellent substrate for a variety of alkylation reactions with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of diverse substituents at the 3-position of the quinoline ring.
Typical nucleophiles that can be alkylated by this compound include:
Amines: Primary and secondary amines react readily to form the corresponding secondary and tertiary amines, respectively.
Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for this transformation, leading to the formation of thioethers.
Alcohols and Phenols: Alkoxides and phenoxides can displace the bromide to form ethers, although this often requires stronger bases and more forcing conditions compared to amines and thiols.
Carbanions: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds, providing a route to more complex molecular scaffolds.
These alkylation reactions are typically carried out in the presence of a base to deprotonate the nucleophile or to scavenge the HBr byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields and minimize side reactions.
Table 2: Examples of Alkylation Reactions
| Nucleophile | Reagents | Product Type |
| Piperidine | K₂CO₃, Acetonitrile | 3-(Piperidin-1-ylmethyl)-4-chloroquinoline |
| Thiophenol | NaH, THF | 3-(Phenylthiomethyl)-4-chloroquinoline |
| Diethyl malonate | NaOEt, Ethanol | Diethyl 2-((4-chloroquinolin-3-yl)methyl)malonate |
Radical Reactions and Cyclizations Initiated from the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in a variety of subsequent reactions, most notably intramolecular cyclizations. columbia.edu For such a cyclization to occur, a suitable radical acceptor, such as an alkene or alkyne, must be present elsewhere in the molecule, typically tethered to the quinoline core.
The generation of the initial radical from the bromomethyl group can be initiated by several methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a reducing agent such as tributyltin hydride (Bu₃SnH), or through photoredox catalysis. nih.gov Once formed, the 3-(quinolylmethyl) radical can attack an intramolecular double or triple bond, leading to the formation of a new ring fused to the quinoline system. The regioselectivity of the cyclization (i.e., exo vs. endo cyclization) is governed by Baldwin's rules and the stability of the resulting radical intermediate. This strategy provides a powerful means for constructing polycyclic heteroaromatic compounds.
Reactions Involving the Chloro Substituent at C-4
The chlorine atom at the C-4 position of the quinoline ring is susceptible to a range of transformations, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 (e.g., with amines, thiols, oxygen nucleophiles)
The C-4 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. This allows the chloro substituent to be displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the functionalization of 4-chloroquinolines.
A wide array of nucleophiles can be employed in these SNAr reactions, including:
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines react to form 4-aminoquinolines.
Oxygen Nucleophiles: Alkoxides and hydroxides can displace the chloride to yield 4-alkoxyquinolines and 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), respectively.
Sulfur Nucleophiles: Thiols and thiocyanates can be used to introduce sulfur-containing moieties at the C-4 position.
The reactivity in SNAr reactions can be influenced by the substituents on the quinoline ring and the nature of the nucleophile. Generally, these reactions are carried out at elevated temperatures, and in some cases, acid or base catalysis can facilitate the substitution.
Transition Metal-Catalyzed Cross-Coupling Reactions at C-4
In addition to SNAr reactions, the C-4 chloro group can participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are most commonly employed for these transformations, although catalysts based on other metals like copper, nickel, and iron have also been utilized.
Some of the key cross-coupling reactions applicable to the C-4 position include:
Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing new aryl or vinyl substituents.
Heck Coupling: Reaction with alkenes to form new C-C bonds and introduce a substituted vinyl group.
Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium/copper co-catalytic system, to install an alkyne moiety.
Buchwald-Hartwig Amination: A palladium-catalyzed method for the formation of C-N bonds with amines, often providing a milder alternative to SNAr for the synthesis of 4-aminoquinolines.
C-S and C-O Coupling: Palladium-catalyzed reactions with thiols and alcohols, respectively, to form thioethers and ethers.
These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a vast array of functional groups at the C-4 position under relatively mild conditions.
Cooperative Reactivity and Synergistic Transformations of Both Active Sites
The presence of two distinct reactive centers in this compound opens up the possibility for cooperative or synergistic transformations, where both the bromomethyl group and the C-4 chloro group participate in a single, often tandem, reaction sequence. Such transformations can lead to the rapid construction of complex molecular architectures from a relatively simple starting material.
One hypothetical example of such cooperative reactivity could involve an initial SNAr reaction at the C-4 position with a nucleophile that also contains a group capable of subsequently reacting with the bromomethyl group. For instance, reaction with a bifunctional nucleophile like 2-aminoethanol would first lead to the displacement of the C-4 chloride by the amino group. The pendant hydroxyl group would then be positioned to undergo an intramolecular alkylation of the bromomethyl group, leading to the formation of a new heterocyclic ring fused to the quinoline core.
Applications in the Synthesis of Advanced Heterocyclic Systems and Molecular Scaffolds
Construction of Fused Quinoline (B57606) Heterocycles
The strategic placement of reactive groups on the 3-(Bromomethyl)-4-chloroquinoline framework enables its use in cyclization reactions to form larger, polycyclic systems. By reacting with appropriate binucleophiles, the compound serves as a key component in annulation strategies that append new heterocyclic rings onto the quinoline core.
Synthesis of Quinoline-Fused Benzodiazepines
A notable application of quinoline derivatives analogous to this compound is in the synthesis of quinoline-fused 1,4-benzodiazepines. researchgate.net Research has demonstrated that substituted 3-bromomethyl-2-chloro-quinolines can undergo a condensation reaction with 1,2-phenylenediamine. researchgate.net This reaction typically proceeds under microwave irradiation, which offers a green and efficient protocol, often resulting in excellent isolated yields of the final fused products. researchgate.net
The general synthetic pathway involves the reaction of the bromomethyl group and the adjacent chloro group with the two amino functionalities of 1,2-phenylenediamine to form the seven-membered diazepine (B8756704) ring fused to the quinoline scaffold. researchgate.net This method provides a direct route to complex polycyclic systems that merge the structural features of both quinolines and benzodiazepines. researchgate.netnih.gov
Table 1: Synthesis of Quinoline-Fused 1,4-Benzodiazepines
| Starting Material | Reagent | Product | Yield | Reference |
|---|
Derivatization to Oxadiazole-Containing Quinoline Compounds
The quinoline nucleus is often hybridized with other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373), to create hybrid molecules. nih.gov While direct synthesis from this compound is not prominently detailed, the bromomethyl group serves as a handle that can be chemically transformed into functional groups suitable for oxadiazole ring formation. For instance, the bromide could be displaced by a nucleophile that is then elaborated into a hydrazide. This acid hydrazide intermediate is a key precursor for constructing the 1,3,4-oxadiazole ring through cyclization reactions. nih.goveresearchco.com
Strategies for forming quinoline-oxadiazole hybrids often involve linking the two moieties through a sulfur atom or other spacer groups. eresearchco.com The synthesis typically starts from a quinoline derivative that is modified to incorporate a carboxylic acid or a related functional group, which is then converted to an acid hydrazide and cyclized to form the oxadiazole ring. nih.gov This modular approach allows for the generation of a diverse range of quinoline-oxadiazole conjugates. slideshare.netresearchgate.net
Formation of Pyrazole (B372694), Pyranopyrazole, and Benzothiazepine (B8601423) Systems
The reactivity of the 3-(bromomethyl) group allows for the construction of various other fused or linked heterocyclic systems, including pyrazoles, pyranopyrazoles, and benzothiazepines.
Pyrazoles: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.comrsc.org In the context of this compound, the bromomethyl group can be used to alkylate a suitable precursor, which is then cyclized to form a pyrazole ring tethered to the quinoline core. Flow chemistry techniques have also been employed for the efficient synthesis of quinoline-pyrazole derivatives. nih.gov
Pyranopyrazoles: Fused pyranopyrazole systems are often synthesized via multi-component reactions. dundee.ac.uk For instance, the reaction of a pyrazolone (B3327878), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can yield a pyrano[2,3-c]pyrazole. dundee.ac.uk this compound can be envisioned as a building block in such syntheses, where it or a derivative could serve as the aldehyde or pyrazolone component after suitable functional group manipulation.
Benzothiazepines: The formation of a benzothiazepine ring fused to a quinoline is conceptually achievable by reacting this compound with a bifunctional reagent like 2-aminothiophenol. The amino group could react with the C4-Cl and the thiol group with the bromomethyl group (or vice-versa, potentially with functional group interconversion) to construct the seven-membered benzothiazepine ring.
Intramolecular Cyclization Reactions to Form Polycyclic Systems (e.g., cyclopenta[b]quinolines)
The bromomethyl group is a key functionality for initiating intramolecular cyclization reactions to build additional rings onto the quinoline framework. nih.gov By first introducing a nucleophilic center elsewhere on the molecule or on a tether attached to the quinoline ring, the bromomethyl group can act as the electrophile in a ring-closing reaction. nih.gov
For example, a side chain containing a carbanion, introduced at the C-2 position of the quinoline, could be designed to attack the bromomethyl group at C-3, leading to the formation of a new five-membered ring, resulting in a cyclopenta[b]quinoline system. The efficiency of such cyclizations can be influenced by solvent polarity and the nature of the base used to generate the nucleophile. nih.govnih.gov These strategies provide powerful tools for assembling complex, rigid polycyclic aromatic systems based on the quinoline scaffold. researchgate.netnih.gov
Design and Synthesis of Diversified Quinoline Libraries
The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern chemical research. This compound is an ideal scaffold for such endeavors due to its inherent reactivity, which allows for systematic structural modifications. nih.gov
Strategies for Combinatorial Synthesis and Scaffold Decoration
Combinatorial chemistry aims to rapidly generate large numbers of compounds by reacting a set of starting materials with a set of reagents. The this compound scaffold is well-suited for this approach, a process often referred to as "scaffold decoration." nih.gov
The highly reactive bromomethyl group can be readily displaced by a wide variety of nucleophiles. By reacting the parent scaffold with a library of different amines, alcohols, thiols, or other nucleophilic reagents, a large and diverse library of 3-substituted quinolines can be synthesized efficiently. Furthermore, the chlorine atom at the C-4 position can be targeted in subsequent reactions, such as palladium-catalyzed cross-coupling reactions, to introduce further diversity. rsc.org This dual reactivity allows for a two-dimensional expansion of the chemical space around the quinoline core, making it a powerful strategy for generating novel compound collections. nih.gov
Table 2: Potential Reactions for Quinoline Scaffold Decoration
| Reactive Site | Reaction Type | Reagent Class | Resulting Moiety |
|---|---|---|---|
| C3-Bromomethyl | Nucleophilic Substitution | Amines (R-NH₂) | -CH₂-NH-R |
| C3-Bromomethyl | Nucleophilic Substitution | Alcohols/Phenols (R-OH) | -CH₂-O-R |
| C3-Bromomethyl | Nucleophilic Substitution | Thiols (R-SH) | -CH₂-S-R |
| C4-Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols | C4-amino, C4-alkoxy |
Development of Versatile Synthetic Platforms for Rapid Functional Group Introduction
The inherent reactivity of this compound makes it an exceptional scaffold for the rapid introduction of a diverse array of functional groups, thereby facilitating the construction of novel and complex molecular frameworks. The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of various substituents. Concurrently, the bromomethyl group at the 3-position serves as a potent electrophile, readily undergoing reactions with a wide range of nucleophiles. This dual reactivity enables a programmed and regioselective functionalization of the quinoline core.
The chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functionalities. For instance, reaction with primary or secondary amines can yield 4-aminoquinoline (B48711) derivatives, a common motif in pharmacologically active compounds. Similarly, alkoxides and thiolates can be employed to generate the corresponding ethers and thioethers.
The bromomethyl group is highly reactive towards nucleophilic attack, making it an excellent handle for introducing side chains and building larger molecular assemblies. This reactivity can be exploited in several ways:
Alkylation of Nucleophiles: A wide range of nucleophiles, such as amines, phenols, and thiophenols, can be readily alkylated by the bromomethyl group to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
Formation of Fused Rings: The bromomethyl group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. By first introducing a nucleophilic center elsewhere in the molecule, a subsequent intramolecular reaction with the bromomethyl group can lead to the construction of a new ring fused to the quinoline core.
Multicomponent Reactions: The reactivity of the bromomethyl group allows for its participation in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This approach offers a highly efficient means of generating molecular diversity from a single, versatile starting material.
The combination of these reactive handles on a single molecular platform allows for a combinatorial approach to the synthesis of diverse libraries of quinoline derivatives. This is particularly valuable in drug discovery and materials science, where the rapid generation and screening of new chemical entities are crucial.
Utilization as a Key Intermediate in Multi-Step Total Syntheses of Complex Molecules (e.g., rosettacin)
The structural features of this compound make it a highly valuable intermediate in the total synthesis of complex natural products. A notable example is the potential application of this compound in the synthesis of rosettacin (B1262365), a pentacyclic alkaloid with significant biological activity. While the direct total synthesis of rosettacin using this compound has not been explicitly detailed in the reviewed literature, the synthesis of rosettacin and its analogues has been successfully achieved starting from closely related quinoline precursors, highlighting the strategic importance of this scaffold.
Several reported syntheses of rosettacin commence with substituted quinolines, such as 2-chloroquinoline-3-carbaldehyde (B1585622) or 2-iodoquinoline (B1585599) derivatives. mdpi.commdpi.com These syntheses underscore the general strategy of utilizing a functionalized quinoline as the foundational A/B ring system, onto which the remaining C, D, and E rings of the rosettacin core are systematically constructed.
A plausible synthetic route to rosettacin employing a 3-substituted-4-chloroquinoline intermediate can be envisioned. The bromomethyl group of this compound could be transformed into other functional groups necessary for the subsequent annulation reactions. For instance, it could be converted to a hydroxymethyl or an aminomethyl group, which could then participate in the formation of the C ring of the rosettacin skeleton. The chloro group at the 4-position, while potentially being retained in the final structure, could also be strategically manipulated or removed at a later stage of the synthesis.
One of the key steps in several rosettacin syntheses involves a Sonogashira coupling to introduce an alkynyl substituent at the 2-position of the quinoline ring. mdpi.com While the starting material in this article is substituted at the 3- and 4-positions, the principles of quinoline functionalization suggest that a similar strategy could be adapted.
The following table outlines a representative synthetic sequence for rosettacin starting from a 2-chloroquinoline-3-carbaldehyde, illustrating the type of transformations that a this compound intermediate could potentially undergo.
| Step | Reactant(s) | Reagent(s) and Conditions | Product |
| 1 | 2-Chloroquinoline-3-carbaldehyde | NaI, conc. HCl, MeCN | 2-Iodoquinoline-3-carbaldehyde |
| 2 | 2-Iodoquinoline-3-carbaldehyde | 2-Ethynylbenzaldehyde, CuI, Et3N, PdCl2(PPh3)2 | 2-(Benzaldehyd-2-ylethynyl)quinoline-3-carbaldehyde |
| 3 | 2-(Benzaldehyd-2-ylethynyl)quinoline-3-carbaldehyde | Hydroxylamine hydrochloride, pyridine (B92270), EtOH | 2-(Benzaldehyd-2-ylethynyl)quinoline-3-carbaldehyde oxime |
| 4 | 2-(Benzaldehyd-2-ylethynyl)quinoline-3-carbaldehyde oxime | Acetic anhydride, heat | Isoquinolino[2,1-a]quinolin-6-one derivative |
| 5 | Isoquinolino[2,1-a]quinolin-6-one derivative | Reduction and further cyclization steps | Rosettacin |
This generalized scheme demonstrates the strategic importance of a functionalized quinoline core in the assembly of the complex pentacyclic structure of rosettacin. The versatility of this compound, with its two distinct reactive sites, provides a strong foundation for its application as a key intermediate in similar multi-step total syntheses.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways and Intermediates in Transformations Involving 3-(Bromomethyl)-4-chloroquinoline
The reactivity of this compound is primarily dictated by two key reactive sites: the electrophilic carbon at position 4 of the quinoline (B57606) ring, bonded to a chlorine atom, and the electrophilic carbon of the bromomethyl group at position 3. These sites are susceptible to nucleophilic attack, leading to a variety of chemical transformations.
The chlorine atom at the C4 position of the quinoline ring is known to be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a general feature of 4-chloroquinolines. nih.govresearchgate.net The reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer-like intermediate. Nucleophilic attack at the C4 position leads to the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing nature of the quinoline ring system. Subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product. The reactivity of 4-chloroquinolines in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions, including the use of acid or base catalysis. researchgate.net For instance, reactions with amines are common, leading to the formation of 4-aminoquinoline (B48711) derivatives. nih.gov
The bromomethyl group at the C3 position provides another avenue for nucleophilic substitution, this time via an SN2 mechanism. The carbon-bromine bond is polarized, making the methylene (B1212753) carbon an electrophilic center. Nucleophiles can attack this carbon, displacing the bromide ion and forming a new carbon-nucleophile bond. The efficiency of this reaction depends on the strength and steric hindrance of the nucleophile.
Given the presence of these two reactive centers, the reaction of this compound with a nucleophile can potentially lead to a mixture of products, resulting from substitution at C4, the bromomethyl group, or both. The regioselectivity of such reactions would be dependent on the relative reactivity of the two sites and the specific reaction conditions employed.
Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity
Theoretical models can be used to calculate the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) within the molecule. For 4-chloroquinolines, DFT calculations have shown that the carbon atom at the 4-position has a significant positive partial charge, making it a prime target for nucleophilic attack. mdpi.com The LUMO is often localized on the pyrimidine (B1678525) ring, further indicating the susceptibility of this part of the molecule to nucleophilic addition.
Computational methods can also predict the relative stability of potential intermediates and transition states, thereby elucidating the most likely reaction pathway. For instance, in nucleophilic aromatic substitution reactions of 4-chloroquinolines, theoretical calculations can help in understanding the stability of the Meisenheimer intermediate and the activation energy barriers for its formation and collapse.
Furthermore, computational models can be employed to study the tautomeric equilibria in quinoline derivatives. For example, studies on substituted quinolin-4(1H)-ones have used quantum-chemical methods to determine the predominance of the oxo tautomer in solution. nuph.edu.ua While this compound itself is not expected to exhibit significant tautomerism, this highlights the utility of computational chemistry in understanding the structural and electronic properties of quinoline systems.
X-ray Crystallographic Analysis for Precise Structural Elucidation of the Compound and its Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids. While a crystal structure for this compound itself is not reported in the searched literature, the crystal structure of a closely related isomer, 3-bromomethyl-2-chloro-quinoline, provides valuable structural information. mdpi.com
The study of 3-bromomethyl-2-chloro-quinoline revealed that the molecule crystallizes in the triclinic space group P-1. mdpi.com The quinoline ring system is essentially planar, with the bromomethyl group extending from the C3 position. mdpi.com The crystal packing is stabilized by van der Waals forces. mdpi.com
Similarly, X-ray crystallographic studies of other 4-chloroquinoline (B167314) derivatives have provided detailed insights into their molecular geometries and intermolecular interactions. For example, the crystal structure of 4-chloro-2,5-dimethylquinoline (B3024344) shows a planar quinoline system with molecules stacked along the a-axis. researchgate.net In the hydrated form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, a one-dimensional supramolecular network is formed through hydrogen bonding interactions with water molecules. unimi.it These studies demonstrate the importance of X-ray crystallography in confirming the connectivity of atoms and understanding the solid-state packing of quinoline derivatives.
A hypothetical crystal structure of this compound would be expected to feature a planar quinoline core with the chloro and bromomethyl substituents. The precise bond lengths, bond angles, and torsion angles, as well as the nature of any intermolecular interactions, would be definitively established through such an analysis.
| Parameter | 3-bromomethyl-2-chloro-quinoline mdpi.com | 4-chloro-2,5-dimethylquinoline researchgate.net | 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate unimi.it |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P2₁/c |
| a (Å) | 6.587 | 6.9534 | 9.4737 |
| b (Å) | 7.278 | 13.0762 | 17.650 |
| c (Å) | 10.442 | 10.4306 | 8.5451 |
| α (°) | 83.59 | 90 | 90 |
| β (°) | 75.42 | 99.239 | 90.156 |
| γ (°) | 77.39 | 90 | 90 |
| Key Structural Features | Planar quinoline ring | Planar quinoline ring | 1D supramolecular network via H-bonds |
Perspective on the Development of Quinoline Based Chemical Probes
Strategic Utility of the Quinoline (B57606) Scaffold in Designing Molecular Probes
The quinoline ring system is a recurring motif in a vast array of natural products and synthetic molecules exhibiting significant biological activities. nih.govnih.gov This inherent bioactivity, coupled with its chemical tractability, makes the quinoline scaffold a highly attractive starting point for the development of molecular probes. nih.gov These probes are instrumental tools in chemical biology, enabling the study of cellular processes, the identification of new drug targets, and the validation of therapeutic hypotheses. nih.govajwilsonresearch.com
The versatility of the quinoline scaffold is further highlighted by its prevalence in a wide range of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs. nih.govresearchgate.netnih.gov This proven track record in drug discovery underscores the potential of quinoline-based compounds to interact with biological macromolecules with high specificity and affinity, a crucial attribute for any effective molecular probe.
Chemically Driven Approaches for Modulating Molecular Interactions and Target Engagement
A key application of quinoline-based compounds lies in their ability to modulate the activity of various enzymes, making them valuable tools for in vitro enzyme inhibition studies. nih.govresearchgate.net The diverse chemical space accessible through quinoline derivatization allows for the rational design of potent and selective enzyme inhibitors.
Quinoline derivatives have demonstrated inhibitory activity against a range of enzymes, including:
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. nih.govresearchgate.netnih.gov
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy. nih.govresearchgate.net
DNA Methyltransferases (DNMTs): These enzymes play a crucial role in epigenetics, and their inhibitors are being investigated as potential anticancer agents. biorxiv.orgnih.gov
Tyrosine Kinases: These enzymes are key components of signaling pathways that regulate cell growth and proliferation, and their dysregulation is often implicated in cancer. researchgate.net
The mechanism of inhibition by quinoline-based compounds can vary. Some act as competitive inhibitors, binding to the active site of the enzyme and preventing substrate binding. nih.gov Others may act as non-competitive or allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that reduces the enzyme's catalytic efficiency. biorxiv.orgnih.gov For example, certain quinoline-based compounds have been shown to intercalate into DNA, thereby inhibiting enzymes that act on DNA, such as DNA methyltransferases and polymerases. biorxiv.orgnih.gov
The ability to systematically modify the quinoline scaffold allows for the exploration of structure-activity relationships (SAR), providing valuable insights into the molecular determinants of target engagement. This information is crucial for the optimization of inhibitor potency and selectivity.
| Enzyme Target | Class of Quinoline Inhibitor | Reported Inhibition (Ki or IC50) |
| Acetylcholinesterase (AChE) | Substituted quinolines | 5.51–155.22 nM (Ki) nih.govresearchgate.net |
| Human Carbonic Anhydrase I (hCA I) | Substituted quinolines | 46.04–956.82 nM (Ki) nih.govresearchgate.net |
| Human Carbonic Anhydrase II (hCA II) | Substituted quinolines | 54.95–976.93 nM (Ki) nih.govresearchgate.net |
| DNA Methyltransferase 1 (DNMT1) | Quinoline-based analogs | Low micromolar (IC50) biorxiv.orgnih.gov |
Future Directions in Synthetic Methodology and Advanced Compound Derivatization Based on 3-(Bromomethyl)-4-chloroquinoline
The compound this compound serves as a versatile synthetic intermediate for the creation of a diverse library of quinoline derivatives. The presence of two reactive sites, the bromomethyl group at the 3-position and the chloro group at the 4-position, allows for selective and sequential functionalization.
Future synthetic efforts are likely to focus on the development of more efficient and sustainable methods for the synthesis and derivatization of the quinoline scaffold. This includes the exploration of:
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid and efficient construction of complex molecular architectures from simple starting materials in a single step. rsc.org
C-H Bond Functionalization: This approach allows for the direct introduction of functional groups onto the quinoline ring system, bypassing the need for pre-functionalized starting materials and improving atom economy. rsc.org
Novel Catalytic Systems: The development of new catalysts, including transition metal catalysts and organocatalysts, will continue to drive innovation in quinoline synthesis. nih.govnih.gov
The derivatization of this compound can be strategically employed to generate a wide range of molecular probes with tailored properties. For example, the bromomethyl group can be readily displaced by various nucleophiles to introduce different side chains, while the chloro group can be substituted via nucleophilic aromatic substitution or cross-coupling reactions to introduce a variety of substituents at the 4-position.
Advanced derivatization strategies could involve the incorporation of:
Fluorophores: For the development of fluorescent probes for imaging applications.
Photoaffinity Labels: To covalently label target proteins upon photoactivation, facilitating target identification.
Biotin or other affinity tags: To enable the purification of target proteins.
These synthetic advancements will undoubtedly expand the chemical space accessible from this compound, paving the way for the discovery of novel and highly specific molecular probes to unravel the complexities of biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Bromomethyl)-4-chloroquinoline, and how can reaction yields be improved?
- Methodology : Start with 4-chloroquinoline derivatives and introduce the bromomethyl group via alkylation using bromomethylating agents (e.g., bromomethyl phenylboronic acid derivatives). Optimize conditions (e.g., solvent: CH3CN, temperature: 60–80°C) to enhance regioselectivity and reduce side reactions . Purification via column chromatography under inert atmospheres minimizes decomposition .
- Key Metrics : Typical yields range from 40–60%; improving catalyst selection (e.g., phase-transfer catalysts) can boost efficiency .
Q. How can the purity and stability of this compound be maintained during storage?
- Methodology : Store in dark, airtight containers under inert gas (N2 or Ar) at –20°C to prevent photodegradation and hydrolysis of the bromomethyl group. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Stability Data : Decomposition rates increase by ~15% after 30 days at room temperature; refrigeration reduces this to <5% .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., δ 4.5 ppm for –CH2Br) and high-resolution mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy identifies C–Br stretching (~550 cm<sup>-1</sup>) .
- Advanced Tools : X-ray crystallography resolves crystal packing and halogen-bonding interactions .
Advanced Research Questions
Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitutions?
- Mechanistic Insight : The –CH2Br group acts as a leaving group in SN2 reactions, enabling coupling with amines or thiols. Steric hindrance from the quinoline ring slows reactivity compared to aliphatic analogs .
- Optimization : Use polar aprotic solvents (DMF, DMSO) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitutions .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives with bromomethyl substituents?
- Approach : Standardize assay conditions (e.g., cell lines, incubation time) and validate results using orthogonal methods (e.g., SPR for binding affinity, in silico docking for target prediction). Cross-reference with structurally similar compounds (e.g., 6-bromo-3-methylquinoline derivatives) .
- Case Study : Discrepancies in IC50 values for antiparasitic activity may arise from differences in membrane permeability assays .
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
- Strategies : Employ directing groups (e.g., –COOH at the 4-position) to control electrophilic aromatic substitution. Computational modeling (DFT) predicts favorable reaction sites based on electron density maps .
- Experimental Data : Meta-substitution is favored over para due to steric effects from the chloroquinoline backbone .
Q. What in silico tools predict the pharmacokinetic properties of this compound derivatives?
- Tools : Use SwissADME for bioavailability predictions and molecular dynamics simulations (GROMACS) to assess blood-brain barrier penetration. PubChem data (e.g., logP ~2.8) guide solubility adjustments .
- Validation : Compare predicted vs. experimental ADME profiles for derivatives like 3-(trifluoromethyl)phenyl analogs .
Key Research Gaps
- Limited data on long-term toxicity profiles.
- Mechanistic studies on halogen bonding in crystal structures .
- Scalability of synthetic routes for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
